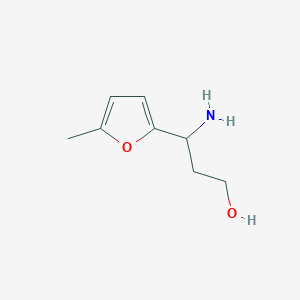

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It features a furan ring substituted with a methyl group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with nitromethane to form 5-methyl-2-nitrofuran. This intermediate is then reduced to 5-methyl-2-aminofuran, which undergoes a Mannich reaction with formaldehyde and a secondary amine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like acyl chlorides or anhydrides.

Major Products Formed

Oxidation: Formation of 3-(5-methylfuran-2-yl)propan-1-one.

Reduction: Formation of 3-amino-3-(tetrahydrofuran-2-yl)propan-1-ol.

Substitution: Formation of amides or esters depending on the reagents used.

Scientific Research Applications

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Amino-3-(furan-2-yl)propan-1-ol: Lacks the methyl group on the furan ring.

3-Amino-3-(5-methylfuran-2-yl)propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

1-(5-methylfuran-2-yl)propan-1-ol: Lacks the amino group.

Uniqueness

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, along with a methyl-substituted furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .

Biological Activity

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, a compound with the molecular formula C₈H₁₃NO₂, has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxyl group, and a 5-methylfuran moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Amino Alcohol Structure : The presence of an amino group facilitates interactions with biological macromolecules.

- Furan Ring : The 5-methylfuran moiety allows for π–π stacking interactions with aromatic residues in proteins, enhancing its biological activity.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate potential applications in treating neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The amino and hydroxyl groups enable the formation of hydrogen bonds with target proteins.

- Electrostatic Interactions : These interactions enhance binding affinity to biological targets.

- Enzyme Modulation : The compound may influence enzyme activities critical for various metabolic pathways.

Case Studies

-

Anticancer Study :

- A study evaluated the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer effects .

-

Antimicrobial Evaluation :

- In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that the compound inhibits growth at minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Pharmacokinetic Studies

Ongoing research is assessing the pharmacokinetic properties of this compound to determine its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial findings suggest favorable characteristics that could support its development as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains both amino alcohol and furan functionalities | Distinct combination enhances reactivity and activity |

| 1-(5-Methylfuran-2-yl)propan-1-ol | Lacks amino group | Different reactivity profile |

| 3-Amino-3-(furan-2-yl)propan-1-ol | Similar structure but without methyl substitution | Affects chemical behavior and properties |

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-amino-3-(5-methylfuran-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3 |

InChI Key |

XCFRGGIJURNRMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(CCO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.